molecular formula C20H21N3O2 B2556614 2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone CAS No. 1903164-13-5

2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Cat. No. B2556614
CAS RN: 1903164-13-5
M. Wt: 335.407
InChI Key: KRQWMHRTMOYJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone, also known as QL-XII-47, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of certain diseases and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may work by modulating certain neurotransmitter systems in the brain, which could explain its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory properties. It has also been shown to modulate certain immune system functions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone in lab experiments is its potential as a therapeutic agent. Additionally, this compound has been shown to have relatively low toxicity and side effects in animal studies. However, one limitation of using this compound in lab experiments is its relatively low yield in the synthesis process.

Future Directions

There are several future directions for research on 2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone. One area of interest is in further understanding its mechanism of action, particularly in the context of its potential use as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications. Finally, there is potential for the development of new derivatives of this compound that could have improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis method for 2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone involves several steps. First, 4-(quinolin-8-yloxy)piperidine is reacted with ethyl bromoacetate to form 1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone. This intermediate is then reacted with 1H-pyrrole-1-carboxaldehyde to form this compound. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a therapeutic agent for certain types of cancer. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-pyrrol-1-yl-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-19(15-22-11-1-2-12-22)23-13-8-17(9-14-23)25-18-7-3-5-16-6-4-10-21-20(16)18/h1-7,10-12,17H,8-9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQWMHRTMOYJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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